molecular formula C9H11N3 B2962712 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1225882-74-5

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2962712
CAS No.: 1225882-74-5
M. Wt: 161.208
InChI Key: QFDIVXYYQNEJRT-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring with a cyclopropyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)propionitrile
  • 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)butanenitrile
  • 5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile

Uniqueness

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-(5-cyclopropyl-1-methylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9(7-2-3-7)6-8(11-12)4-5-10/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDIVXYYQNEJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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